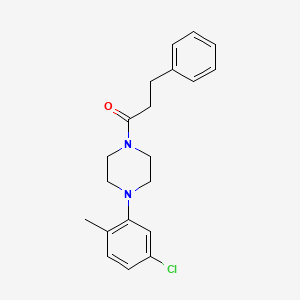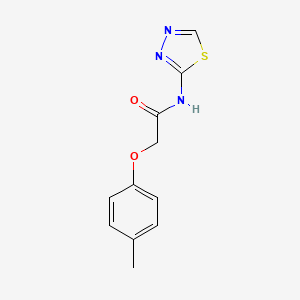
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. CPP has gained significant attention in scientific research due to its potential use in the treatment of various disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.
Biochemical and Physiological Effects
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in rodents. 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to modulate the activity of various neurotransmitters, leading to changes in neuronal activity and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its well-defined chemical structure and synthesis method. This allows for accurate dosing and reproducibility of results. However, one limitation is that 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has not been extensively studied in humans, and its safety and efficacy in clinical settings are unknown.
Direcciones Futuras
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to modulate dopamine neurotransmission. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant properties. Additionally, further research is needed to determine the safety and efficacy of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in clinical settings.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant properties in animal models. 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to modulate dopamine neurotransmission.
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-16-7-9-18(21)15-19(16)22-11-13-23(14-12-22)20(24)10-8-17-5-3-2-4-6-17/h2-7,9,15H,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVLSJROYIYIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5682133.png)
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5682135.png)
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5682159.png)
![(1S*,5R*)-3-[(6-methylpyridin-3-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)


![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)
![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)